1-(4-Bromo-2-methoxybenzoyl)azetidine
Overview
Description
1-(4-Bromo-2-methoxybenzoyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromo and methoxy substituent on the benzoyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methoxybenzoyl)azetidine typically involves the reaction of 4-bromo-2-methoxybenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Bromo-2-methoxybenzoyl chloride+AzetidineEt3Nthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methoxybenzoyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-(4-substituted-2-methoxybenzoyl)azetidine derivatives.
Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of 1-(4-bromo-2-methoxyphenyl)ethanol.
Scientific Research Applications
1-(4-Bromo-2-methoxybenzoyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxybenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the ring strain of the azetidine ring, which facilitates its binding to enzymes and receptors. The bromo and methoxy substituents also play a role in modulating its biological activity by affecting its electronic and steric properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-methoxybenzoyl)azetidine
- 1-(4-Fluoro-2-methoxybenzoyl)azetidine
- 1-(4-Iodo-2-methoxybenzoyl)azetidine
Uniqueness
1-(4-Bromo-2-methoxybenzoyl)azetidine is unique due to the presence of the bromo substituent, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group is larger and more polarizable, which can enhance its interactions with biological targets and influence its pharmacokinetic properties .
Properties
IUPAC Name |
azetidin-1-yl-(4-bromo-2-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-7-8(12)3-4-9(10)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMHMFBNYACRHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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